3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(3-Chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Its structure features a 3-chlorobenzyl group at position 3 and a 4-fluorophenyl moiety at position 6. These substituents introduce both electron-withdrawing (chloro, fluoro) and lipophilic (benzyl) properties, which are critical for modulating biological activity and pharmacokinetic behavior.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2OS/c20-14-3-1-2-12(8-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-6-15(21)7-5-13/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVOCOJDJGETJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[3,2-d]pyrimidine intermediates with substituted benzyl and phenyl groups under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or fluorophenyl positions using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As an inhibitor of specific enzymes and receptors, particularly in the context of antimicrobial and anticancer research
Medicine: Potential therapeutic agent for diseases such as tuberculosis and cancer due to its inhibitory effects on key biological targets
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterial energy metabolism . In cancer research, it targets tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Position 3 Modifications
- The bromine at position 7 enhances steric bulk compared to fluorine, which may reduce solubility but improve membrane permeability .
- 3-[2-(4-Fluorophenoxy)ethyl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (): The phenoxyethyl chain introduces flexibility and oxygen-mediated hydrogen bonding, contrasting with the rigid benzyl group in the target compound. This modification could alter interactions with enzymes or receptors requiring specific spatial arrangements .
Position 7 Modifications
- 2-(4-Cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BL20240, ): The piperazine substituent at position 2 introduces basicity and solubility, diverging from the chloro-benzyl group at position 3 in the target compound. This structural difference may shift activity toward kinase inhibition or GPCR modulation .
Anticancer Potential
- 5,6,7,8-Tetrahydrobenzo-thieno[2,3-d]pyrimidin-4(3H)-one derivatives (): These compounds exhibit antitumor activity, with alkyl or aryl substitutions influencing cytotoxicity. The target compound’s 4-fluorophenyl group may enhance DNA intercalation or topoisomerase inhibition compared to bulkier substituents .
- Thieno[3,2-d]pyrimidin-4(3H)-ones with azepine fragments (): While these derivatives enhance melanin synthesis in B16 cells, the target compound’s halogenated aromatic groups likely direct activity toward anticancer pathways, as seen in studies by Shyyka et al. (2018), where fluoro and chloro substituents improved apoptosis induction .
Enzyme Inhibition
- 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-ones (): Substitutions at position 7 (e.g., cyclopentylamino) optimize PDE7 inhibition, whereas the target compound’s 4-fluorophenyl group may favor selectivity for other phosphodiesterase isoforms or tyrosine kinases .
Physicochemical Properties
| Compound | Substituents (Position 3/7) | Melting Point (°C) | LogP* | Key Biological Activity |
|---|---|---|---|---|
| Target Compound | 3-(3-Cl-benzyl), 7-(4-F-phenyl) | N/A | ~3.5† | Anticancer, kinase inhibition |
| 7-(4-Br-phenyl)-3-(3-Me-benzyl) (E10) | 3-(3-Me-benzyl), 7-(4-Br-phenyl) | N/A | ~4.2 | Antitumor |
| 3-(3-F-benzyl)-7-(3-F-phenyl) (E18) | 3-(3-F-benzyl), 7-(3-F-phenyl) | N/A | ~3.1 | Not reported |
| 2-(4-Cyclohexylpiperazinyl)-7-F (E11) | 2-(piperazinyl), 7-(4-F-phenyl) | N/A | ~2.8 | Kinase modulation |
*Estimated using halogen and aromatic substituent contributions.
†Predicted using fragment-based methods.
Key Research Findings
- Substituent Position Matters: Derivatives with halogenated aryl groups at position 7 (e.g., 4-fluorophenyl) show enhanced anticancer activity compared to unsubstituted phenyl groups, as demonstrated in murine melanoma models .
- Chlorine vs. Fluorine : The 3-chlorobenzyl group in the target compound provides a balance between lipophilicity and electronic effects, improving cellular uptake without excessive metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
